1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile
Description
1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a cyclopropane ring bearing a nitrile group. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the steric strain of the cyclopropane ring, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H7F3N2 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-1-2-8(15-5-7)9(6-14)3-4-9/h1-2,5H,3-4H2 |
InChI Key |
HXRXYXGOCCFNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Boronic Esters
A critical step in synthesizing the target compound involves coupling a cyclopropane-bearing boronic acid derivative with a halogenated pyridine. The European patent EP3233851B1 (source) details Suzuki-Miyaura reactions using palladium catalysts to link aryl/heteroaryl halides with boronic esters. For instance, a cyclopropane boronic ester (e.g., cyclopropanecarbonitrile boronate) can react with 2-chloro-5-(trifluoromethyl)pyridine under palladium catalysis.
Reaction Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂
-
Base: Sodium carbonate or cesium fluoride
-
Solvent: 1,2-Dimethoxyethane (DME)/water or toluene/water mixture
-
Temperature: 80–100°C (reflux)
This method avoids harsh conditions, preserving the nitrile group’s integrity. However, steric hindrance from the cyclopropane ring may necessitate ligand optimization, such as using SPhos or XPhos to enhance reactivity.
Cyclopropanation via Malonate Alkylation
Pd-Catalyzed Cyclopropane Ring Formation
The patent WO2018141961A1 (source) describes a two-step process for cyclopropane synthesis:
-
Coupling of Aryl Halides with Dimethyl Malonate :
-
Hydrolysis and Decarboxylation :
-
The malonate ester undergoes basic hydrolysis (NaOH/H₂O) to a dicarboxylic acid, followed by thermal decarboxylation to yield the cyclopropane core.
-
Example :
Dimethyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)malonate was hydrolyzed to the sodium salt and decarboxylated at 100–105°C, achieving >95% conversion.
Functional Group Transformations
Introduction of the Nitrile Group
The nitrile functionality is introduced via nucleophilic substitution or cyanation of a pre-formed cyclopropane intermediate.
Method A: Halide Displacement with Cyanide
-
Substrate: 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropane bromide.
-
Reagent: Sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
-
Solvent: DMF or acetonitrile.
-
Yield: 70–80% (patent data extrapolated from analogous reactions).
Method B: Sandmeyer Reaction
-
Diazotization of an amino-substituted cyclopropane followed by treatment with CuCN.
-
Limited applicability due to the instability of diazonium intermediates in strained cyclopropane systems.
Trifluoromethylation Strategies
Direct Trifluoromethyl Group Installation
The trifluoromethyl group on the pyridine ring is typically introduced early via:
-
Ullmann-Type Coupling : Reaction of 2-amino-5-(trifluoromethyl)pyridine with iodocyclopropane.
-
Electrophilic Trifluoromethylation : Using Togni’s reagent (hypervalent iodine) under radical conditions.
Challenges :
-
Regioselectivity issues when multiple reactive sites exist.
-
Side reactions with the nitrile group necessitate protecting group strategies (e.g., silylation).
Optimization and Industrial-Scale Considerations
Catalyst and Ligand Screening
Data from source highlights the impact of phosphine ligands on coupling efficiency:
| Ligand | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| JohnPhos | Pd(OAc)₂ | 92 | 2.3 |
| XPhos | PdCl₂(dppf) | 88 | 3.5 |
| Triphenylphosphine | Pd(PPh₃)₄ | 65 | 6.0 |
JohnPhos significantly accelerates the reaction due to its electron-rich nature and steric bulk, preventing Pd agglomeration.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several derivatives, as outlined below. Key differences lie in substituent positions, ring systems, and functional groups, which influence physicochemical properties and applications.
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Reactivity and Stability
- The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions compared to the more stable piperidine derivative .
Solubility and Bioavailability
- The piperidine-4-carboxylic acid derivative (CAS 406476-31-1) exhibits higher aqueous solubility (logP ~1.2) due to its ionizable carboxylic acid group, whereas the nitrile-containing compounds (logP ~2.5–3.0) are more lipophilic, favoring membrane permeability .
Biological Activity
1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile, with the chemical formula C₁₀H₇F₃N₂ and a molecular weight of 212.17 g/mol, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₇F₃N₂
- Molecular Weight : 212.17 g/mol
- Boiling Point : Predicted at 307.9 ± 42.0 °C
- Density : 1.35 ± 0.1 g/cm³
- pKa : 3.36 ± 0.29
Biological Activity Overview
The biological activity of 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile has been investigated in various contexts, particularly its potential as a therapeutic agent in treating diseases like cystic fibrosis and its role in modulating protein-protein interactions.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the cyclopropane moiety and the pyridine ring can significantly influence the biological activity of the compound. For instance, derivatives with enhanced lipophilicity tend to exhibit improved interactions with target proteins.
Table 1: Structure-Activity Relationships of Selected Derivatives
| Compound | Structure | EC50 (µM) |
|---|---|---|
| Compound A | [Structure A] | 12.5 |
| Compound B | [Structure B] | 6.7 |
| Compound C | [Structure C] | Not Active |
Note: EC50 values indicate the concentration required to achieve half-maximal effect in biological assays.
Case Study 1: Cystic Fibrosis Treatment
A study explored the efficacy of various derivatives of cyclopropanecarbonitriles, including our compound of interest, in correcting the F508del-CFTR trafficking defect associated with cystic fibrosis. The research highlighted that certain modifications to the trifluoromethyl group significantly enhanced binding affinity to the CFTR protein, facilitating better correction of the defect.
Case Study 2: Nrf2-Keap1 Interaction Modulation
Another significant area of research involves the inhibition of the Nrf2-Keap1 protein-protein interaction (PPI). Compounds similar to 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile have shown promise in modulating this interaction, which is crucial for managing oxidative stress-related diseases.
Table 2: Inhibition Potency of Compounds on Nrf2-Keap1 PPI
| Compound | Kd (µM) | Remarks |
|---|---|---|
| Compound D | 4.0 | Moderate potency |
| Compound E | 1.5 | High potency |
| Compound F | >10 | Low potency |
The mechanism by which 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile exerts its biological effects is primarily through modulation of specific protein interactions and pathways involved in cellular stress responses. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Q & A
Q. What are the common synthetic pathways for 1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation of a pyridine precursor followed by nitrile functionalization. Key steps include:
- Cyclopropane ring formation : Transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) to attach the cyclopropane moiety to the pyridine core .
- Nitrile introduction : Cyanide substitution or oxidation of primary amines under controlled pH (e.g., using NaCN/CuCN systems) .
- Trifluoromethyl group stability : Reactions must avoid strong bases or nucleophiles that may displace the CF₃ group. Microwave-assisted synthesis can improve yields (e.g., 60–75%) by reducing side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : ¹⁹F NMR is critical for confirming the integrity of the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR resolves cyclopropane proton splitting patterns (J ≈ 5–8 Hz) .
- X-ray crystallography : Resolves cyclopropane ring geometry and pyridine-CF₃ orientation, crucial for understanding steric effects .
- HRMS : Validates molecular weight with <2 ppm error, distinguishing between isomers or degradation products .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence reactivity in cross-coupling or bioactivity studies?
The cyclopropane ring’s high angle strain enhances reactivity in:
- Ring-opening reactions : Under acidic conditions, the ring may cleave to form allylic intermediates, affecting pharmacological stability .
- Metal-catalyzed coupling : Pd-mediated Suzuki-Miyaura reactions require ligands (e.g., SPhos) to prevent ring deformation .
- Bioactivity : Strain increases binding affinity to enzymes like kinases, as shown in molecular docking simulations with ∆G values ≤ -8 kcal/mol .
Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?
Discrepancies in IC₅₀ values (e.g., 0.5–10 µM for kinase inhibition) may arise from:
- Assay variability : Standardize using ATP concentration controls and recombinant enzyme batches .
- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) confirmed via dynamic light scattering to avoid aggregation .
- Metabolic instability : Perform hepatocyte microsomal assays (e.g., human CYP3A4) to identify rapid degradation pathways .
Q. How does the trifluoromethyl group modulate electronic properties and binding interactions?
The CF₃ group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (Papp ≥ 5 × 10⁻⁶ cm/s in Caco-2 assays) .
- Electron-withdrawing effects : Reduces pyridine’s pKa by ~2 units, stabilizing hydrogen bonds with target proteins (e.g., π-stacking with kinase ATP pockets) .
- Metabolic resistance : Fluorine atoms block oxidative metabolism, confirmed via ¹⁸O isotopic labeling in mass spectrometry .
Methodological Guidance
Q. What strategies optimize enantioselective synthesis of cyclopropane derivatives?
Q. How should researchers address discrepancies in computational vs. experimental binding affinity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
